molecular formula C17H17N3O7 B11100482 N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11100482
M. Wt: 375.3 g/mol
InChI Key: HIVPRLVDSMBLLB-GIJQJNRQSA-N
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Description

N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrophenylacetic acid: Shares the 4-hydroxy-3-nitrophenyl moiety but lacks the hydrazone linkage.

    4-Hydroxy-3-nitroacetophenone: Similar aromatic structure but different functional groups.

    Indole derivatives: Structurally different but often used in similar biological applications.

Uniqueness

N’~1~-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and methoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O7

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H17N3O7/c1-25-14-7-11(8-15(26-2)16(14)27-3)17(22)19-18-9-10-4-5-13(21)12(6-10)20(23)24/h4-9,21H,1-3H3,(H,19,22)/b18-9+

InChI Key

HIVPRLVDSMBLLB-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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